2,2-Diphenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

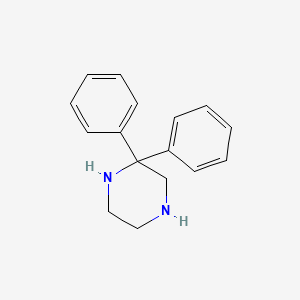

2,2-Diphenylpiperazine is an organic compound characterized by the presence of two phenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpiperazine typically involves the reaction of piperazine with benzophenone under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylpiperazine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: Substitution reactions often involve the replacement of one of the phenyl groups with other functional groups, using reagents such as halogens or alk

Biological Activity

2,2-Diphenylpiperazine (DPP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of DPP, focusing on its mechanisms of action, therapeutic potential, and recent findings from various studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring substituted with two phenyl groups at the 2-position. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets, making it a versatile scaffold for drug development.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DPP derivatives. For instance, novel diphenylpiperazine 1,2,3-triazole derivatives were synthesized and screened for antibacterial and antifungal activities. The results indicated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 14b | Bacillus subtilis | 25 |

| 14b | Escherichia coli | 25 |

| 15b | Candida albicans | 50 |

2. Anticonvulsant Activity

DPP has also been investigated for its anticonvulsant properties. A series of DPP derivatives were evaluated in animal models for their efficacy in preventing seizures. Some compounds exhibited significant activity in maximal electroshock seizure tests, indicating potential as new antiepileptic drugs .

3. Monoamine Oxidase Inhibition

A notable area of research has focused on the inhibition of monoamine oxidase (MAO) enzymes by DPP derivatives. Studies have shown that certain hybrids display strong inhibitory activity against MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. For example, one compound demonstrated an IC50 value of 91 nM against MAO-A, suggesting its potential use in treating mood disorders .

| Compound | MAO-A IC50 (nM) | Selectivity Index |

|---|---|---|

| 8 | 91 | 19.55 |

| 7 | - | 31.02 |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of DPP derivatives, researchers synthesized multiple compounds and tested them against clinical isolates of bacteria and fungi. The findings indicated that modifications to the DPP scaffold could enhance bioactivity, particularly against resistant strains .

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective effects of DPP derivatives in models of oxidative stress-induced neuronal damage. The results suggested that certain compounds could mitigate cell death in human neuroblastoma cells exposed to hydrogen peroxide, indicating potential applications in neurodegenerative diseases .

Properties

IUPAC Name |

2,2-diphenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-14(8-4-1)16(13-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFFCTMZTVXROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653099 |

Source

|

| Record name | 2,2-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41353-93-9 |

Source

|

| Record name | 2,2-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.